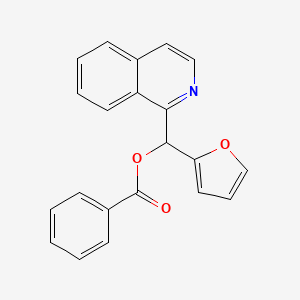
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide, with the chemical formula C₁₁H₁₆N₂OS, is a fascinating compound. It belongs to the class of thiazole-containing heterocycles and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes::
Thiazole Formation: The compound is synthesized by incorporating a thiazole ring. One common method involves the reaction of 4,5-dimethyl-2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 2-aminothiazole to yield our target compound.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the aromatic ring can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
2-Aminothiazole: Reacts with the acid chloride to form the thiazole ring.
Fluorinating Agents: Various reagents can introduce fluorine, such as hydrogen fluoride (HF) or N-fluorobenzenesulfonimide (NFSI).
Major Products:: The primary product is the desired N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: May serve as a precursor for other compounds or materials.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives and thiazole-containing molecules.
Eigenschaften
Molekularformel |
C15H14FN3OS |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H14FN3OS/c1-8-9(2)21-15(17-8)18-14(20)13-7-10-6-11(16)4-5-12(10)19(13)3/h4-7H,1-3H3,(H,17,18,20) |
InChI-Schlüssel |
CHYOWEICKBVFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12157985.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide](/img/structure/B12157992.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide](/img/structure/B12157994.png)


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12158010.png)


![N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B12158037.png)
}-N-(3,4-dimethox yphenyl)acetamide](/img/structure/B12158040.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12158047.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158056.png)


